1-methyl-5-(p-tolyl)-1H-imidazole
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Overview
Description
1-methyl-5-(p-tolyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 1-position and a 4-methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1-methyl-5-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
5-Phenyl-1H-imidazole: Similar structure but without the methyl group at the 1-position.
1-Methyl-5-(4-chlorophenyl)-1H-imidazole: Substituted with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-methyl-5-(p-tolyl)-1H-imidazole is unique due to the presence of both the methyl group at the 1-position and the 4-methylphenyl group at the 5-position. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61278-67-9 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-methyl-5-(4-methylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-3-5-10(6-4-9)11-7-12-8-13(11)2/h3-8H,1-2H3 |
InChI Key |
FFWKSLHIMJJANE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CN2C |
Origin of Product |
United States |
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